molecular formula C9H9N3O B11910780 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Cat. No.: B11910780
M. Wt: 175.19 g/mol
InChI Key: QFDRRULRQJTRHX-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound has garnered significant interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The unique structure of this compound allows it to interact with various molecular targets, making it a promising candidate for drug development and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable amine to form the pyrrolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

Scientific Research Applications

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, thereby disrupting the FGFR signaling pathway. This inhibition can lead to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds, making it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C9H9N3O/c1-5-2-3-11-9-6(5)4-7(12-9)8(10)13/h2-4H,1H3,(H2,10,13)(H,11,12)

InChI Key

QFDRRULRQJTRHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=NC=C1)C(=O)N

Origin of Product

United States

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